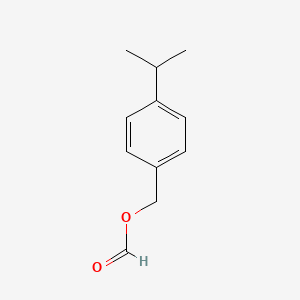
p-Isopropylbenzyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Isopropylbenzyl formate: is an organic compound with the chemical formula C11H14O2 . It is a formate ester derived from p-isopropylbenzyl alcohol and formic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: p-Isopropylbenzyl formate can be synthesized through the esterification of p-isopropylbenzyl alcohol with formic acid. This reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Isopropylbenzyl formate can undergo oxidation reactions to form p-isopropylbenzaldehyde and formic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to p-isopropylbenzyl alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: p-Isopropylbenzaldehyde, formic acid.
Reduction: p-Isopropylbenzyl alcohol.
Substitution: Various substituted p-isopropylbenzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Fragrance Compounds: p-Isopropylbenzyl formate is used as an intermediate in the synthesis of various fragrance compounds due to its pleasant aroma.
Organic Synthesis: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Biological Studies: this compound is used in studies to understand the metabolic pathways of ester compounds in biological systems.
Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Industry:
Fragrance Industry: Widely used in the formulation of perfumes, colognes, and other scented products.
Flavor Industry: Occasionally used as a flavoring agent in food products.
Mécanisme D'action
Ester Hydrolysis: p-Isopropylbenzyl formate can undergo hydrolysis in the presence of water and enzymes such as esterases, resulting in the formation of p-isopropylbenzyl alcohol and formic acid.
Molecular Targets and Pathways: The hydrolysis products can interact with various biological pathways, including metabolic pathways involving alcohols and carboxylic acids.
Comparaison Avec Des Composés Similaires
Benzyl formate: Similar in structure but lacks the isopropyl group. Used in fragrances and flavorings.
p-Isopropylbenzyl alcohol: The alcohol precursor to p-isopropylbenzyl formate. Used in organic synthesis.
p-Isopropylbenzaldehyde: An oxidation product of this compound. Used in the synthesis of fragrances and other organic compounds.
Uniqueness:
Aroma: this compound has a unique aroma that makes it particularly valuable in the fragrance industry.
Reactivity: The presence of the isopropyl group influences its reactivity compared to other benzyl formates, making it suitable for specific synthetic applications.
Propriétés
Numéro CAS |
67634-21-3 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(4-propan-2-ylphenyl)methyl formate |
InChI |
InChI=1S/C11H14O2/c1-9(2)11-5-3-10(4-6-11)7-13-8-12/h3-6,8-9H,7H2,1-2H3 |
Clé InChI |
UZFIDCCOGFHAHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)COC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

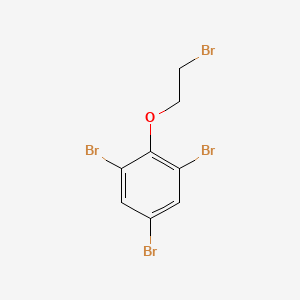
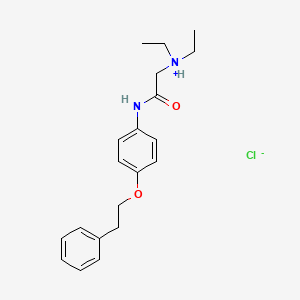
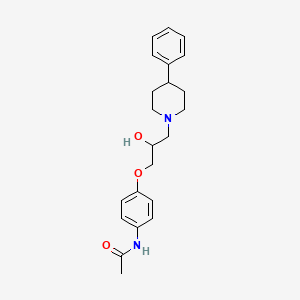
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
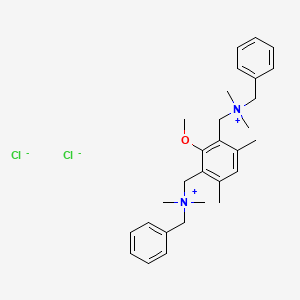
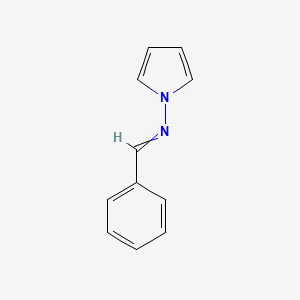
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
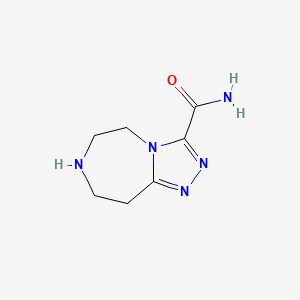
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)

